molecular formula C9H5F2NO3 B11889682 6-(Difluoromethoxy)indoline-2,3-dione

6-(Difluoromethoxy)indoline-2,3-dione

Cat. No.: B11889682
M. Wt: 213.14 g/mol
InChI Key: FUANXDPFAYQQPB-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)indoline-2,3-dione is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)indoline-2,3-dione typically involves the introduction of the difluoromethoxy group onto the indoline-2,3-dione scaffold. One common method is the reaction of indoline-2,3-dione with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indoline ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .

Scientific Research Applications

6-(Difluoromethoxy)indoline-2,3-dione has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)indoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

    Indole-2,3-dione: Lacks the difluoromethoxy group but shares the core structure.

    5-Trifluoromethoxy-1H-indole-2,3-dione: Similar in structure but with a trifluoromethoxy group at a different position.

    4-[2-(Dipropylamino)ethyl]indoline-2,3-dione: Contains a different substituent at the 4th position

Uniqueness: 6-(Difluoromethoxy)indoline-2,3-dione is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H5F2NO3

Molecular Weight

213.14 g/mol

IUPAC Name

6-(difluoromethoxy)-1H-indole-2,3-dione

InChI

InChI=1S/C9H5F2NO3/c10-9(11)15-4-1-2-5-6(3-4)12-8(14)7(5)13/h1-3,9H,(H,12,13,14)

InChI Key

FUANXDPFAYQQPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=O)C2=O

Origin of Product

United States

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